N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4/c1-33-23-8-6-22(7-9-23)30-12-14-31(15-13-30)24-10-5-21(16-20(24)18-28)29-27(32)19-4-11-25(34-2)26(17-19)35-3/h4-11,16-17H,12-15H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPWMDFZQWZCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl group through nucleophilic substitution. The cyano group can be introduced via a cyanation reaction, and the final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Conversion of the cyano group to an amine.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide can be categorized based on variations in substituents and core scaffolds. Below is a comparative analysis using data inferred from structural features and known medicinal chemistry principles:
Structural Analogues from Patent Literature ()
Key compounds include:
- 6-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)-N-(4-methoxyphenyl)nicotinamide
- N-(3-cyano-4-(pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide
- N-(4-(6-(benzyloxy)pyridin-3-yl-amino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide
Triazole-Containing Analogues ()
Examples:
- 4-(4-{4-[4-({(2RS,4SR)-2-[(4H-1,2,4-Triazol-4-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-sec-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Pyrrolidine and Triazine Derivatives ()
Example:
- N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide
Biological Activity
N-(3-cyano-4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C26H24N4O4
- Molecular Weight : 448.49 g/mol
- IUPAC Name : this compound
The structure features a piperazine ring, methoxy groups, and a cyano substituent, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Dopamine Receptors : The compound has shown affinity for dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders. Its structure suggests potential as a selective antagonist or modulator .
- Kinase Inhibition : Similar compounds in its class have demonstrated inhibitory effects on specific kinases involved in cancer proliferation pathways, indicating potential anti-cancer properties .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective activities, prolonging survival in models of cerebral ischemia .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. For instance:
- Cell Proliferation Assays : The compound was tested against human cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The results indicated that it could induce apoptosis in cancer cells through caspase activation pathways.
In Vivo Studies
Case studies involving animal models have provided insights into the therapeutic potential of the compound:
- Neuroprotective Activity : In a study involving mice subjected to induced cerebral ischemia, the compound significantly improved survival rates and reduced neurological deficits compared to control groups .
Comparative Biological Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
